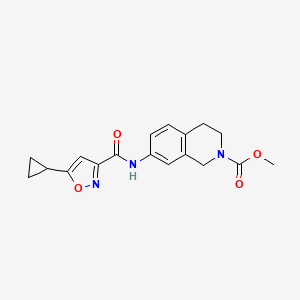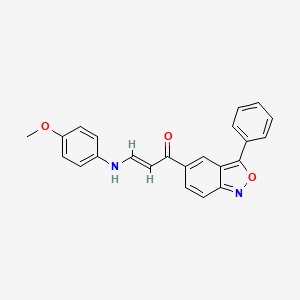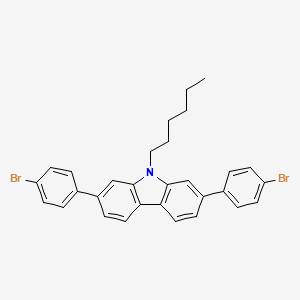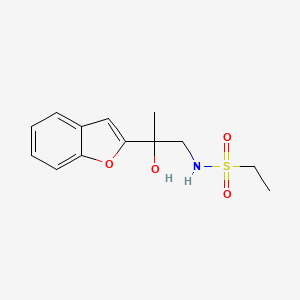
methyl 7-(5-cyclopropylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-(5-cyclopropylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a chemical compound with the molecular formula C18H19N3O4. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : A variety of synthesis methods have been developed for compounds with structures similar to methyl 7-(5-cyclopropylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, including multicomponent cyclocondensation reactions and modifications of known chemistry to explore the biological effects of varying the position of side chains in tetracyclic series. These synthesis methods yield compounds in good to excellent yields, which are then characterized by NMR, IR, mass spectrometry, and elemental analysis (Sapariya et al., 2017), (Deady et al., 2000).
Biological Evaluation and Pharmacological Screening
Anticancer Activity : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline have shown significant cytotoxic activity in vitro against a panel of cell lines, demonstrating the potential for therapeutic applications. The structure-activity relationships (SAR) indicate that the position of the carboxamide side chain significantly influences cytotoxicity, with certain positions offering promising results against in vivo cancer models (Deady et al., 2000).
Antimicrobial and Antifungal Activities : Compounds synthesized through similar methods have been evaluated for their in vitro antibacterial, antitubercular, and antimalarial activities. The research indicates that many of these compounds exhibit noticeable activities against first-line drugs, showcasing their potential in treating infectious diseases (Sapariya et al., 2017).
Zukünftige Richtungen
Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
methyl 7-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)21-7-6-11-4-5-14(8-13(11)10-21)19-17(22)15-9-16(25-20-15)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMVEBNANFOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(5-cyclopropylisoxazole-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/no-structure.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)
![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)